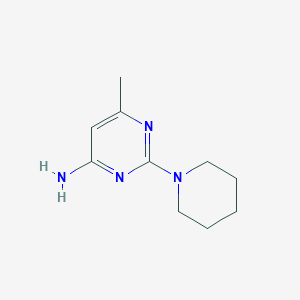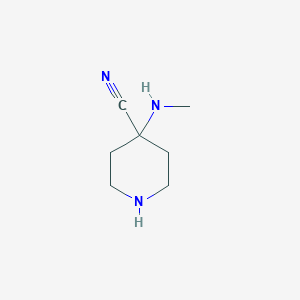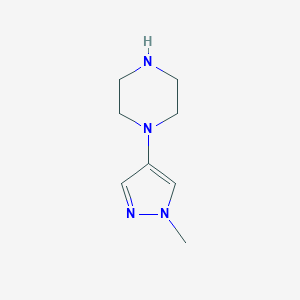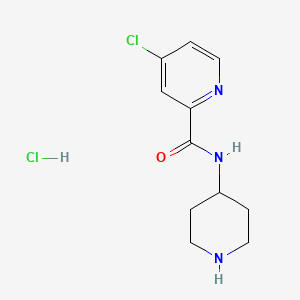
Tetraniliprole
概要
説明
Tetraniliprole is a new insecticide designed to control a wide variety of agricultural pests. It is used on various crops including pome fruit, stone fruit, tree nuts, small fruit vine climbing crops, fruiting vegetables, tuberous and corm vegetables, Brassica head and stem vegetables, leafy vegetables, tobacco, soybeans, corn, citrus, and sod . It is also proposed for use on residential lawns and golf courses .
Molecular Structure Analysis
Tetraniliprole has a molecular formula of C22H16ClF3N10O2 and a molecular weight of 544.9 g/mol . It is a carboxamide that is cyantraniliprole in which the bromine atom has been replaced by a [5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl group .Chemical Reactions Analysis
Tetraniliprole was applied on maize seeds at 3.6 and 7.2 g a.i./kg as a proposed dose and twice the proposed dose, respectively . The quantification of residue was carried on HPLC equipped with reverse phase ZORBAX Eclipse Plus C18 column .Physical And Chemical Properties Analysis
Tetraniliprole is a nitrile, an organochlorine compound, a pyrazole insecticide, a member of pyridines, a member of tetrazoles, an organofluorine compound and a secondary carboxamide .科学的研究の応用
Tetraniliprole in Agricultural Pest Control
Corn Rootworm Larvae Control: Tetraniliprole is used as a soil application to control corn rootworm larvae in corn crops. It is the first diamide insecticide registered for this purpose, offering a new solution for farmers battling this common pest .
Flea Beetle Management: In both corn and potato crops, Tetraniliprole effectively controls flea beetles, which are known for their ability to cause significant damage to these plants .
Wireworm Suppression: This compound is also the first diamide insecticide that offers control of wireworms in potatoes and similar crops through soil application, providing a critical tool for protecting these plants from below-ground pests .
Cutworms in Tobacco: For tobacco crops, Tetraniliprole can be applied to the soil to control cutworms, which are a major concern for tobacco growers due to their destructive feeding habits .
Resistance Management: Classified as an Insecticide Resistance Action Committee (IRAC) group 28 insecticide, Tetraniliprole plays a role in resistance management strategies against certain Lepidopteran, Dipteran, and Coleopteran pests in almonds, macadamias, pome, and stone fruit .
Soil Behavior Studies: Research on Tetraniliprole’s adsorption–desorption and leaching behaviors in different soil types across China helps understand its environmental impact and informs best practices for its agricultural use .
Seed Dressing Application: As a seed dresser, Tetraniliprole is applied to maize seeds to protect young plants from pests. Studies assess its translocation within the plant and its effectiveness at different application rates .
作用機序
Safety and Hazards
The product is stable and non-reactive under normal conditions of use, storage and transport . EPA is proposing specific mitigations to address potential ecological risks, including a 50-foot and 25-foot spray buffer for aerial and ground applications, respectively, directions for use for treated seed to reduce exposure to treated seeds for large birds, and a 25-foot vegetative filter strip to reduce runoff into surface water .
将来の方向性
The EPA is proposing to register pesticide products containing the new active ingredient tetraniliprole . It will be the first registered diamide insecticide offering control corn rootworm larvae in corn through soil application, and control of flea beetles in corn and potatoes . It would also be the first diamide offering control of wireworms in potatoes and similar crops, and control of cutworms in tobacco via soil application .
特性
IUPAC Name |
2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-5-[[5-(trifluoromethyl)tetrazol-2-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N10O2/c1-11-6-12(9-27)7-14(19(37)28-2)17(11)30-20(38)16-8-13(10-35-33-21(31-34-35)22(24,25)26)32-36(16)18-15(23)4-3-5-29-18/h3-8H,10H2,1-2H3,(H,28,37)(H,30,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDVJPKNBVIKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)CN4N=C(N=N4)C(F)(F)F)C(=O)NC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894829 | |
| Record name | Tetraniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraniliprole | |
CAS RN |
1229654-66-3 | |
| Record name | Tetraniliprole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229654-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraniliprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229654663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRANILIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9539O2TDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetraniliprole exert its insecticidal effect?
A1: Tetraniliprole acts on the ryanodine receptors (RyRs) of insects. [, , , , ] These receptors are calcium channels found in muscle cells, crucial for muscle contraction. Binding of Tetraniliprole to RyRs disrupts calcium ion flow, leading to paralysis and ultimately death of the insect.
Q2: What are the primary mechanisms of resistance to Tetraniliprole observed in insects?
A2: The most common resistance mechanism involves mutations in the genes encoding RyRs. [, , , ] These mutations alter the binding site of Tetraniliprole, reducing its efficacy. For example, mutations Y4667C, Y4667D, I4758M, and Y4891F have been identified in rice stem borer (Chilo suppressalis). [] Similarly, mutations G4946E, I4790M, and I4790K in the diamondback moth (Plutella xylostella) also confer resistance. []
Q3: Do insects face any fitness costs due to developing resistance to Tetraniliprole?
A4: Studies have shown that Tetraniliprole resistance can lead to fitness costs in some insects. [, ] For instance, resistant strains of rice stem borer show reduced relative fitness (0.53) compared to susceptible strains. [] This suggests that resistance development might have negative consequences for the insect population in the absence of insecticide pressure.
Q4: What are the recommended pre-harvest intervals for Tetraniliprole use on different crops?
A6: Pre-harvest intervals vary depending on the crop and application rate. For example, in chili peppers, a safe waiting period of 4.16-5.04 days is suggested after the last Tetraniliprole application. [] In cauliflower, a pre-harvest interval of 6 days is recommended. [] It's crucial to consult specific regulatory guidelines for each crop and region to ensure safe and responsible use.
Q5: Are there any alternative control methods for pests that could reduce reliance on Tetraniliprole?
A7: Integrated pest management (IPM) strategies offer valuable alternatives. [, ] These approaches utilize a combination of methods, including biological control (e.g., natural enemies), cultural practices (e.g., crop rotation), and resistant cultivars, to effectively manage pest populations while minimizing insecticide use.
Q6: What analytical methods are commonly employed for detecting and quantifying Tetraniliprole residues?
A8: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), is widely used for Tetraniliprole analysis. [, , ] These methods provide accurate and sensitive quantification of Tetraniliprole residues in various matrices, including crops, soil, and water samples.
Q7: What are potential future research areas related to Tetraniliprole?
A7: Further research is needed to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



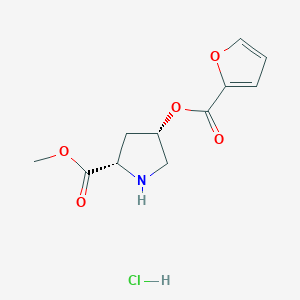
![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)
